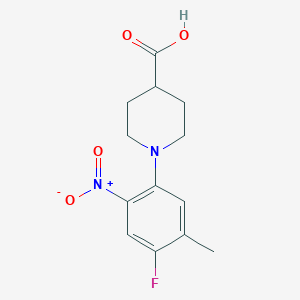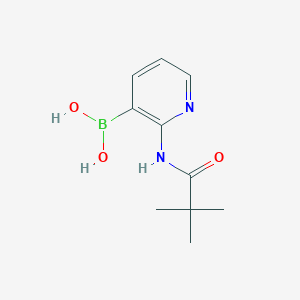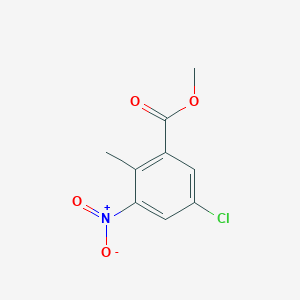![molecular formula C14H20ClNO B1394682 3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine CAS No. 1220021-39-5](/img/structure/B1394682.png)
3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine
Descripción general
Descripción
3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine, also known as CPOTA, is a chemical compound. It has the molecular formula C₁₄H₂₀ClNO . The CAS Number is 1220021-39-5 .
Molecular Structure Analysis
The molecular formula of 3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine is C₁₄H₂₀ClNO . Its average mass is 253.768 Da, and its monoisotopic mass is 253.123337 Da .Aplicaciones Científicas De Investigación
Synthesis Applications
Stereoselective Synthesis of Piperidines : The compound has been involved in the stereoselective preparation of various piperidines, useful in medicinal chemistry. This synthesis provides an alternative for preparing 3,4-disubstituted 5,5-dimethylpiperidines, allowing access to 5,5-nor-dimethyl analogues as valuable templates (Mollet et al., 2011).
Green Synthesis of Azetidine Derivatives : Utilized in one-pot green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, showing potential as insecticidal agents (Jain et al., 2013).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Azetidine analogs with various heteroatomic side chains synthesized from this compound can be used as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Applications in Drug Discovery and Medicinal Chemistry
Synthesis of Antitumor Agents : 3-Phenoxy-1,4-diarylazetidin-2-ones derived from this compound showed potent antiproliferative activity, interacting with the colchicine-binding site on β-tubulin and disrupting microtubular structure in cancer cells (Greene et al., 2016).
Antibacterial and Antifungal Activities : Synthesized azetidine derivatives exhibited significant activity against bacteria strains, indicating their potential as effective antimicrobial agents (Shah et al., 2017).
General Chemical Applications
Ring Expansion Applications : Used in the synthesis of pyrrolidines through ring expansion of azetidines, showcasing versatility in chemical reactions (Durrat et al., 2008).
Synthesis of Iminosugars : Azetidine iminosugars synthesized from this compound exhibited potent amyloglucosidase inhibitory activity, indicating their pharmaceutical potential (Lawande et al., 2017).
Propiedades
IUPAC Name |
3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBHDNVJWZBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224576 | |
| Record name | 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine | |
CAS RN |
1220021-39-5 | |
| Record name | 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)
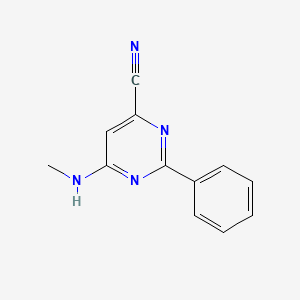
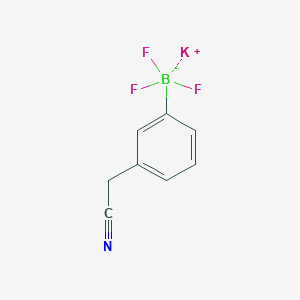
![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
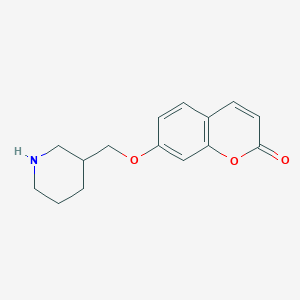

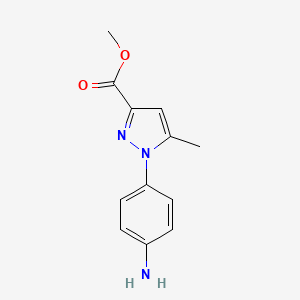
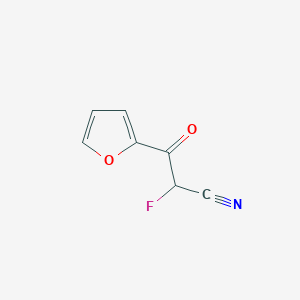
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
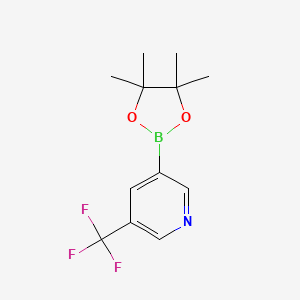
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
